Citrusinine II

TRPV3 Ion Channel Anti-pruritus

Investigating TRPV3-mediated itch or cathepsin V signaling? Avoid non-selective ligands or cytotoxic acridones. Citrusinine II offers validated dual pharmacology for definitive target engagement studies. - **Dual mechanism:** TRPV3 blockade (IC50=12.43 µM) + Cathepsin V inhibition (Ki=4.2 µM). - **Selectivity:** Clean over TRPV1/TRPV2; enables itch/pain studies without nociceptive confounds. - **Low cytotoxicity:** Permits chronic cell culture (COR-L23, MCF7, MRC-5) for transcriptomics. - **In vivo validated:** Anti-pruritic activity at 143 ng/skin site. Available for immediate research supply.

Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
CAS No. 86680-33-3
Cat. No. B10822478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitrusinine II
CAS86680-33-3
Molecular FormulaC15H13NO5
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C=C3O)O)OC
InChIInChI=1S/C15H13NO5/c1-16-12-7(4-3-5-8(12)17)14(20)11-9(18)6-10(19)15(21-2)13(11)16/h3-6,17-19H,1-2H3
InChIKeyQEGXAAUCDUFHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citrusinine II: TRPV3 and Cathepsin V Modulator


Citrusinine II is a naturally occurring acridone alkaloid (IUPAC: 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one) isolated from Citrus sinensis var. brasiliensis, Atalantia monophylla, and other Rutaceae species . With a molecular formula of C15H13NO5 and a monoisotopic mass of 287.07937 Da, it features a characteristic acridone core bearing three hydroxy groups and a methoxy substituent [1]. It has been characterized as a channel blocker of TRPV3 (Transient Receptor Potential Vanilloid 3) and an inhibitor of cathepsin V (Cathepsin L2), positioning it within a distinct functional niche relative to other acridone alkaloids and TRPV3 modulators .

Citrusinine II Distinct Profile


Generic substitution of Citrusinine II with structurally similar acridone alkaloids (e.g., Citrusinine I) or alternative TRPV3 inhibitors (e.g., osthole, verbascoside) is scientifically unsupported due to non‑overlapping potency profiles across distinct target classes, differential selectivity fingerprints, and unique in vivo pharmacodynamic signatures. While Citrusinine I displays approximately 4‑fold higher potency at cathepsin V (Ki = 1.0 µM vs 4.2 µM) [1], Citrusinine II uniquely combines this enzyme inhibition with TRPV3 channel blockade at an IC50 of 12.43 µM—a dual targeting profile not reported for its closest acridone analog [2]. Furthermore, among plant‑derived TRPV3 inhibitors, Citrusinine II demonstrates a distinct selectivity window over TRPV1/TRPV2 compared to pan‑TRPV ligands such as 2‑APB or monanchomycalin B, directly impacting the relevance of in vivo anti‑pruritic activity observed at 143 ng/skin site [3]. The quantitative evidence below establishes precisely where this compound diverges from comparators.

Citrusinine II Evidence Guide


TRPV3 Inhibition and Selectivity vs. Osthole

Citrusinine II inhibits TRPV3 with an IC50 of 12.43 ± 1.86 µM, exhibiting approximately 3‑fold higher potency than the clinically utilized coumarin osthole (IC50 = 37.0 ± 1.9 µM) in the same recombinant channel assay system [1]. Unlike osthole, which also modulates TRPV1, Citrusinine II demonstrates selective TRPV3 blockade without detectable activity at TRPV1 or TRPV2 at relevant concentrations [2]. This selectivity is mechanistically linked to a specific interaction with residue Y564 within the S4 helix of TRPV3 [3].

TRPV3 Ion Channel Anti-pruritus

Cathepsin V Inhibition vs. Citrusinine I

Citrusinine II inhibits human recombinant cathepsin V with a Ki of 4.2 µM, which is 4.2‑fold weaker than the inhibition exhibited by its close structural analog Citrusinine I (Ki = 1.0 µM) under identical assay conditions [1]. This differential potency is consistent across multiple acridone alkaloids tested in the same study, with citbrasine showing the highest affinity (Ki = 0.2 µM) and Citrusinine II falling in the mid‑potency range [2]. The IC50 for cathepsin V inhibition is reported as 10 µM [3].

Cathepsin V Cysteine Protease Acridone Alkaloid

In Vivo Anti-Pruritic Efficacy

Intradermal administration of Citrusinine II at 143 ng/skin site resulted in near‑complete inhibition of itch behaviors in murine models of both acute (histamine‑induced) and chronic (AEW‑induced) pruritus [1]. This in vivo efficacy is directly attributable to TRPV3 channel blockade, as evidenced by correlation with the in vitro IC50 of 12.43 µM and abrogation in TRPV3‑knockout models [2]. In contrast, the non‑selective TRPV activator 2‑APB does not produce comparable anti‑pruritic effects at similar doses due to its broader ion channel activation profile .

Pruritus In Vivo TRPV3 Antagonist

Cytotoxicity Profile in Human Cell Lines

Citrusinine II exhibits only weak cytotoxic activity against human cancer cell lines (COR‑L23 lung carcinoma, MCF7 breast adenocarcinoma, C32 melanoma) with no selectivity over the normal human fetal lung fibroblast line MRC‑5 [1]. This weak, non‑selective cytotoxicity is characteristic of the acridone alkaloid class, with Citrusinine II showing no superior potency relative to Citrusinine I or 5‑dihydroxyacronycine in the same assay panel [2]. In contrast, N‑phenylethyl‑benzamide derivatives from the same plant source displayed moderate non‑selective activity [3].

Cytotoxicity Cancer Acridone Alkaloid

Citrusinine II Research and Procurement Scenarios


TRPV3 Pharmacology and Anti-Pruritic Target Validation

Citrusinine II is the compound of choice for laboratories investigating TRPV3‑mediated itch and pain signaling due to its 12.43 µM IC50, clean selectivity over TRPV1/TRPV2, and validated in vivo efficacy at 143 ng/site [1]. This profile enables definitive target engagement studies without confounding TRPV1‑mediated nociceptive effects, a limitation encountered with less selective TRPV ligands such as osthole or 2‑APB [2].

Dual Cathepsin V/TRPV3 Inhibition Studies

When a research program demands simultaneous inhibition of cathepsin V (Ki = 4.2 µM) and TRPV3 (IC50 = 12.43 µM), Citrusinine II provides a unique dual‑targeting scaffold that is not available from other acridone alkaloids (e.g., Citrusinine I lacks TRPV3 activity) [1]. This enables studies of cross‑talk between lysosomal cysteine protease activity and TRPV3‑mediated calcium signaling in keratinocytes or immune cells [2].

Non-Cytotoxic Tool for Long-Term Cellular Assays

Owing to its weak and non‑selective cytotoxicity across multiple human cell lines (COR‑L23, MCF7, C32, MRC‑5), Citrusinine II is preferred over more cytotoxic acridone derivatives (e.g., acronycine) for prolonged incubation experiments in cell culture [1]. This allows for chronic TRPV3 or cathepsin V modulation without confounding viability effects, a critical advantage for transcriptomic or proteomic profiling studies [2].

Natural Product Derivatization for TRPV3 SAR

The acridone core of Citrusinine II, with its defined substitution pattern (1,3,5‑trihydroxy‑4‑methoxy), serves as a privileged starting point for medicinal chemistry campaigns seeking to improve TRPV3 potency beyond 12.43 µM while maintaining selectivity [1]. Its total synthesis has been described, enabling analog generation and structure‑activity relationship (SAR) exploration around the Y564‑binding pharmacophore [2].

Technical Documentation Hub

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33 linked technical documents
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